molecular formula C8H6FN B2804083 3-Ethynyl-2-fluoro-5-methylpyridine CAS No. 1824307-41-6

3-Ethynyl-2-fluoro-5-methylpyridine

Cat. No.: B2804083
CAS No.: 1824307-41-6
M. Wt: 135.141
InChI Key: WKTATUVEYGBIOX-UHFFFAOYSA-N
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Description

3-Ethynyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H6FN. This compound is of interest due to its unique structural features, which include an ethynyl group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. These substituents impart distinct chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.

Safety and Hazards

This compound is classified as acutely toxic and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its bioavailability, metabolism, and excretion would depend on various factors including its formulation, route of administration, and individual patient characteristics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethynyl-2-fluoro-5-methylpyridine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. Additionally, the compound’s interaction with its environment could be influenced by its formulation and the specific biological milieu in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-fluoro-5-methylpyridine can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

    Sonogashira Coupling: This method involves the coupling of an ethynyl derivative with a halogenated pyridine in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

Major Products

The major products formed from these reactions include substituted pyridines, carbonyl compounds, alkenes, and fused ring systems, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-fluoro-5-methylpyridine is unique due to the combination of an ethynyl group, a fluorine atom, and a methyl group on the pyridine ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethynyl-2-fluoro-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTATUVEYGBIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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